N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 862976-46-3
VCID: VC5739635
InChI: InChI=1S/C16H11ClN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C16H11ClN4OS2
Molecular Weight: 374.86

N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

CAS No.: 862976-46-3

Cat. No.: VC5739635

Molecular Formula: C16H11ClN4OS2

Molecular Weight: 374.86

* For research use only. Not for human or veterinary use.

N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide - 862976-46-3

Specification

CAS No. 862976-46-3
Molecular Formula C16H11ClN4OS2
Molecular Weight 374.86
IUPAC Name N-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Standard InChI InChI=1S/C16H11ClN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21)
Standard InChI Key PRDZECSHNMRZDO-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound features a 1,3-benzothiazole core substituted at the 2-position with an amino group linked to a second benzothiazole ring. The 6-position of the first benzothiazole bears a chlorine atom, while the acetamide group (–NHCOCH₃) is attached to the 6-position of the second benzothiazole. This arrangement creates a planar, conjugated system that may enhance binding affinity to biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₄OS₂
Molecular Weight374.86 g/mol
IUPAC NameN-[2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
SMILESCC(=O)NC₁=CC₂=C(C=C₁)N=C(S₂)NC₃=NC₄=C(S₃)C=C(C=C₄)Cl
InChIKeyPRDZECSHNMRZDO-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide likely involves multi-step reactions:

  • Formation of 6-Chlorobenzo[d]thiazol-2-amine: Cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide under acidic conditions.

  • Acylation: Protection of the amine group via reaction with acetyl chloride to form 2-acetamido-6-chlorobenzo[d]thiazole .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with a boronic ester-functionalized benzothiazole intermediate to assemble the biphenyl system .

Table 2: Comparative Yields in Benzothiazole Synthesis

Reaction StepYield RangeCatalytic SystemReference
Acylation of benzothiazoles75–92%Ac₂O, pyridine
Suzuki coupling68–85%Pd(PPh₃)₄, K₂CO₃

Challenges in Optimization

The nucleophilic nature of the benzothiazole amino group often necessitates protective strategies to prevent side reactions during coupling . Pd(0) catalysts with bulky phosphine ligands (e.g., SPhos) improve regioselectivity in cross-coupling steps .

Biological Activities and Mechanistic Insights

Molecular Docking Predictions

Docking studies of analogous compounds into urease (PDB: 4H9M) reveal:

  • Acetamide oxygen forms H-bonds with His593 and Asp633.

  • Chlorine substituent enhances hydrophobic contacts with Ala440 and Leu523 .
    These interactions suggest that the chloro and acetamide groups in the target compound may similarly stabilize enzyme-inhibitor complexes.

Pharmacokinetic and Toxicity Profiling

ADME Properties

In silico predictions using SwissADME indicate:

  • Lipophilicity: LogP = 3.1 (moderate membrane permeability).

  • Solubility: -4.2 (poor aqueous solubility, requiring formulation aids).

  • CYP450 Inhibition: Low affinity for CYP3A4 (probability = 0.23), reducing drug-drug interaction risks .

Toxicity Risks

ProTox-II predictions for benzothiazole-acetamides highlight:

  • Hepatotoxicity: Probability = 67% (structural alert: thiazole ring).

  • Mutagenicity: Negative (AMES test prediction).

Future Directions and Applications

  • Antimicrobial Development: Benzothiazole derivatives show activity against Staphylococcus aureus (MIC = 8–32 µg/mL) .

  • Neuroprotective Agents: MAO-B inhibition could be leveraged in Parkinson’s disease therapy .

  • Chemical Biology Probes: Fluorescent tagging of the acetamide group may enable target engagement studies.

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